molecular formula C14H13N3O2S B2609134 1-(2,4-Dimethylphenyl)sulfonylbenzotriazole CAS No. 331972-50-0

1-(2,4-Dimethylphenyl)sulfonylbenzotriazole

Cat. No.: B2609134
CAS No.: 331972-50-0
M. Wt: 287.34
InChI Key: FVLDUFXTODOAJV-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)sulfonylbenzotriazole is an organic compound that belongs to the class of sulfonylbenzotriazoles. This compound is characterized by the presence of a benzotriazole ring substituted with a sulfonyl group attached to a 2,4-dimethylphenyl moiety. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Scientific Research Applications

1-(2,4-Dimethylphenyl)sulfonylbenzotriazole has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfone compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein modification.

    Industry: The compound is used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethylphenyl)sulfonylbenzotriazole typically involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with benzotriazole. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified through recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethylphenyl)sulfonylbenzotriazole undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl group can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form sulfone derivatives.

    Reduction Reactions: The sulfonyl group can be reduced to a sulfide.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Products include sulfonamide or sulfonate derivatives.

    Oxidation Reactions: Sulfone derivatives are formed.

    Reduction Reactions: Sulfide derivatives are obtained.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenyl)sulfonylbenzotriazole involves its interaction with nucleophiles or electrophiles, depending on the reaction conditions. The sulfonyl group is highly reactive and can form covalent bonds with various functional groups. In biological systems, the compound can inhibit enzymes by modifying active site residues, thereby affecting the enzyme’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,5-Dimethylphenyl)sulfonylbenzotriazole
  • 1-(2,4-Dimethylphenyl)sulfonyl-1H-1,2,3-benzotriazole

Uniqueness

1-(2,4-Dimethylphenyl)sulfonylbenzotriazole is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with other molecules. This makes it a valuable compound for specific applications in organic synthesis and biological studies.

Properties

IUPAC Name

1-(2,4-dimethylphenyl)sulfonylbenzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c1-10-7-8-14(11(2)9-10)20(18,19)17-13-6-4-3-5-12(13)15-16-17/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVLDUFXTODOAJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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